molecular formula C17H13ClFNO3 B272192 4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B272192
M. Wt: 333.7 g/mol
InChI Key: UTERLRMUQHDNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunomodulatory effects.

Mechanism of Action

4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one works by inhibiting the activity of JAK, which is a family of intracellular tyrosine kinases that are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, 4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in macrophages and dendritic cells. It has also been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one has several advantages for laboratory experiments, including its high potency and selectivity for JAK inhibition. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one is its potential toxicity, as JAK inhibitors have been shown to have adverse effects on hematopoiesis and immune function.

Future Directions

There are several potential future directions for the research on 4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is its potential use in combination therapy with other drugs for the treatment of autoimmune and inflammatory diseases. Another area of interest is its potential use in cancer therapy, as JAK inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy. Further research is also needed to better understand the potential adverse effects of 4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one and other JAK inhibitors, and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of 4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 4-chloro-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one with 4-fluorophenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in cancer therapy, as JAK inhibitors have been shown to inhibit tumor growth and metastasis.

properties

Product Name

4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C17H13ClFNO3

Molecular Weight

333.7 g/mol

IUPAC Name

4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one

InChI

InChI=1S/C17H13ClFNO3/c1-9-2-7-12(18)14-15(9)20-16(22)17(14,23)8-13(21)10-3-5-11(19)6-4-10/h2-7,23H,8H2,1H3,(H,20,22)

InChI Key

UTERLRMUQHDNOI-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)F)O

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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